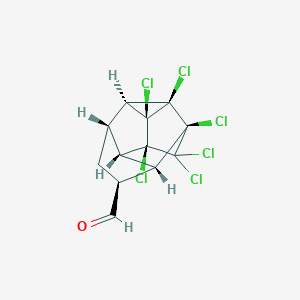
acetyl-2-13C chloride
Overview
Description
Acetyl-2-13C chloride is an organic compound that contains a carbon-13 isotope in its molecular structure. This compound is a colorless liquid with a pungent odor and is primarily used in isotopic labeling studies. The presence of the carbon-13 isotope makes it particularly valuable in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Mechanism of Action
Acetyl-2-13C chloride, also known as Acetyl -2-13C chloride, is a chemical compound with the linear formula 13CH3COCl . It is a stable isotope-labeled compound, often used in scientific research
Target of Action
Acetyl chloride, the unlabeled counterpart, is known to be a reagent in organic synthesis, often used for acetylation, the process of introducing an acetyl group into a molecule .
Mode of Action
As an acetylating agent, it is reasonable to assume that it may interact with its targets by transferring its acetyl group . The presence of the 13C label allows for tracking of the compound and its metabolites in biochemical reactions .
Biochemical Pathways
Acetyl chloride is involved in various biochemical reactions, particularly those involving acetylation . The 13C label in this compound can be used to trace its involvement in these reactions .
Pharmacokinetics
It is known that the compound has a molecular weight of 7949 , which may influence its absorption and distribution. Its stability and reactivity suggest that it may be rapidly metabolized and excreted .
Result of Action
As an acetylating agent, it may modify proteins and other molecules, potentially altering their function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by temperature, pH, and the presence of other chemical species . It is stored at temperatures between 2-8°C, indicating that it may degrade at higher temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl-2-13C chloride is typically synthesized by reacting acetic acid (CH3COOH) with thionyl chloride (SOCl2). The reaction is carried out under heating conditions to facilitate the formation of this compound. The general reaction is as follows:
CH3COOH+SOCl2→CH3COCl+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure the purity and yield of the product. The use of advanced distillation techniques helps in the purification process.
Types of Reactions:
- this compound reacts with water to form acetic acid and hydrogen chloride.
Hydrolysis: CH3COCl+H2O→CH3COOH+HCl
It undergoes nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile.Nucleophilic Substitution: CH3COCl+NuH→CH3CONu+HCl
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols and Amines: For nucleophilic substitution reactions.
Major Products:
Acetic Acid: Formed during hydrolysis.
Amides and Esters: Formed during nucleophilic substitution reactions.
Scientific Research Applications
Acetyl-2-13C chloride is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as an internal standard to determine chemical shifts.
Isotopic Tracing: Employed in metabolic studies to trace the pathway of carbon atoms in biochemical reactions.
Chemical Synthesis: Utilized in the synthesis of labeled compounds for various research purposes.
Comparison with Similar Compounds
Acetyl Chloride: The non-labeled version of acetyl-2-13C chloride.
Acetyl Chloride-1-13C: Another isotopically labeled variant with the carbon-13 isotope at a different position.
Acetyl Chloride-d3: A deuterated version used in different isotopic labeling studies.
Uniqueness: this compound is unique due to the specific placement of the carbon-13 isotope, making it particularly useful for NMR spectroscopy and isotopic tracing studies. Its reactivity and applications are similar to other acetyl chlorides, but the isotopic labeling provides additional analytical capabilities.
Properties
IUPAC Name |
acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETWJCDKMRHUPV-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14770-40-2 | |
| Record name | Acetyl -2-13C chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)







